

(5-Bromothiazol-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **(5-Bromothiazol-2-yl)methanol**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates predicted data, general characteristics of related compounds, and outlines relevant experimental approaches.

Core Chemical Properties

(5-Bromothiazol-2-yl)methanol, with the CAS number 911052-85-2, is a brominated thiazole derivative featuring a hydroxymethyl group. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₄ H ₄ BrNOS	[1]
Molecular Weight	194.05 g/mol	[1]
Predicted Boiling Point	277.6 ± 20.0 °C	[1]
Predicted Density	1.899 ± 0.06 g/cm ³	[1]
Predicted pKa	12.74 ± 0.10	[1]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[1]

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **(5-Bromothiazol-2-yl)methanol** are not readily available, the expected spectral characteristics can be inferred from the analysis of similar structures.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole proton, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electronegativity of the bromine, sulfur, and nitrogen atoms.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms of the thiazole ring and one for the methylene carbon. The carbon attached to the bromine atom will likely appear at a lower field.
- IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring will also be present.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom.

Synthesis and Reactivity

A definitive, detailed experimental protocol for the synthesis of **(5-Bromothiazol-2-yl)methanol** is not widely published. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and procedures reported for analogous compounds.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the bromination of a suitable thiazole precursor followed by the introduction or modification of the hydroxymethyl group.

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic pathway for **(5-Bromothiazol-2-yl)methanol**.

Experimental Protocol: General Procedure for Bromination of a Thiazole Derivative

The following is a generalized protocol for the bromination of a thiazole ring, which could be adapted for the synthesis of **(5-Bromothiazol-2-yl)methanol** from 2-(hydroxymethyl)thiazole. This protocol is based on a known procedure for the synthesis of 2-amino-5-bromothiazole.[2]

Materials:

- 2-(Hydroxymethyl)thiazole
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Sodium bicarbonate (saturated solution)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

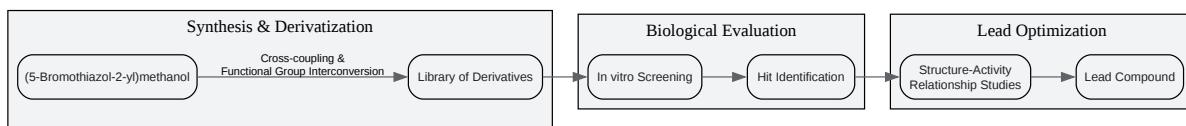
- Dissolve 2-(hydroxymethyl)thiazole (1 equivalent) in acetonitrile in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **(5-Bromothiazol-2-yl)methanol**.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.^[3] Derivatives of bromothiazoles, in particular, serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications.^[4]

Role as a Synthetic Building Block


The bromine atom on the thiazole ring of **(5-Bromothiazol-2-yl)methanol** provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the 5-position of the thiazole ring, enabling the generation of libraries of novel compounds for biological screening. The hydroxymethyl group can also be further modified, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, to explore structure-activity relationships.

Potential Biological Activities

While specific biological data for **(5-Bromothiazol-2-yl)methanol** is not available, the broader class of thiazole derivatives has been extensively investigated and shown to possess a range of activities, including:

- Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[5][6]
- Anticancer Activity: The thiazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.[7]
- Anti-inflammatory Activity: Certain thiazole compounds have demonstrated anti-inflammatory properties.[8]

The logical workflow for exploring the potential of **(5-Bromothiazol-2-yl)methanol** in a drug discovery program is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the utilization of **(5-Bromothiazol-2-yl)methanol** in drug discovery.

Conclusion

(5-Bromothiazol-2-yl)methanol represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. While a comprehensive experimental characterization is still needed, its predicted properties and the known reactivity of related compounds suggest its potential for the synthesis of novel, biologically active molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-BromoThiazol-2-yl)Methanol Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. jchemrev.com [jchemrev.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. jchemrev.com [jchemrev.com]
- To cite this document: BenchChem. [(5-BromoThiazol-2-yl)methanol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280497#5-bromothiazol-2-yl-methanol-chemical-properties\]](https://www.benchchem.com/product/b1280497#5-bromothiazol-2-yl-methanol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com